Tyrosyl-alanyl-glycyl-phenylalanine
Overview
Description
Tyrosyl-alanyl-glycyl-phenylalanine is a tetrapeptide composed of the amino acids tyrosine, alanine, glycine, and phenylalanine. Peptides like this one are essential in various biological processes and have significant roles in biochemistry and molecular biology. The sequence and composition of amino acids in peptides determine their structure and function, making them crucial in protein synthesis and cellular functions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tyrosyl-alanyl-glycyl-phenylalanine can be achieved through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Attachment of the first amino acid: The carboxyl group of the first amino acid (tyrosine) is attached to the resin.
Deprotection: The protecting group on the amino group of the attached amino acid is removed.
Coupling: The next amino acid (alanine) is activated and coupled to the deprotected amino group of the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for glycine and phenylalanine.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
In industrial settings, the production of peptides like this compound can be scaled up using automated peptide synthesizers. These machines automate the SPPS process, allowing for the efficient and high-throughput synthesis of peptides. Additionally, advancements in recombinant DNA technology enable the production of peptides through the expression of engineered genes in microbial systems.
Chemical Reactions Analysis
Types of Reactions
Tyrosyl-alanyl-glycyl-phenylalanine can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group of tyrosine can be oxidized to form dopaquinone.
Reduction: Reduction reactions can occur at the peptide bonds, although these are less common.
Substitution: The amino groups can participate in substitution reactions, such as acylation or alkylation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or periodate can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride can be employed.
Substitution: Acylation can be achieved using acyl chlorides or anhydrides in the presence of a base.
Major Products
Oxidation: Formation of dopaquinone from tyrosine.
Reduction: Reduced peptide bonds.
Substitution: Acylated or alkylated derivatives of the peptide.
Scientific Research Applications
Tyrosyl-alanyl-glycyl-phenylalanine has various applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle or in the development of peptide-based drugs.
Industry: Utilized in the production of peptide-based materials and as a standard in analytical techniques.
Mechanism of Action
The mechanism of action of tyrosyl-alanyl-glycyl-phenylalanine depends on its interaction with specific molecular targets. The peptide can bind to receptors or enzymes, modulating their activity. For example, the phenolic hydroxyl group of tyrosine can participate in hydrogen bonding and electrostatic interactions, influencing the peptide’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Tyrosyl-glycyl-glycyl-phenylalanine
- Alanyl-glycyl-phenylalanine
- Tyrosyl-alanyl-glycyl-glycine
Uniqueness
Tyrosyl-alanyl-glycyl-phenylalanine is unique due to its specific sequence and the presence of both aromatic (tyrosine and phenylalanine) and aliphatic (alanine and glycine) amino acids. This combination imparts distinct structural and functional properties, making it valuable for studying peptide interactions and functions.
Properties
IUPAC Name |
(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]acetyl]amino]-3-phenylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O6/c1-14(26-22(31)18(24)11-16-7-9-17(28)10-8-16)21(30)25-13-20(29)27-19(23(32)33)12-15-5-3-2-4-6-15/h2-10,14,18-19,28H,11-13,24H2,1H3,(H,25,30)(H,26,31)(H,27,29)(H,32,33)/t14-,18+,19+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOXITOVWUAKZHT-CCKFTAQKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70987051 | |
Record name | N-{2-[(2-{[2-Amino-1-hydroxy-3-(4-hydroxyphenyl)propylidene]amino}-1-hydroxypropylidene)amino]-1-hydroxyethylidene}phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70987051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
456.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67706-17-6 | |
Record name | Tyrosyl-alanyl-glycyl-phenylalanine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067706176 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-{2-[(2-{[2-Amino-1-hydroxy-3-(4-hydroxyphenyl)propylidene]amino}-1-hydroxypropylidene)amino]-1-hydroxyethylidene}phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70987051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.